molecular formula C12H15N2O+ B100628 Dehydrobufotenine CAS No. 17232-69-8

Dehydrobufotenine

Cat. No.: B100628
CAS No.: 17232-69-8
M. Wt: 203.26 g/mol
InChI Key: XRZDSPVDZKCARG-UHFFFAOYSA-O
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Scientific Research Applications

Antimalarial Activity

Recent studies have demonstrated that dehydrobufotenine exhibits significant antimalarial properties. In vitro assays showed that it interacts effectively with Plasmodium falciparum protein targets, particularly against chloroquine-resistant strains. The reported IC50 values ranged from 3.44 μM to 19.11 μM, indicating its potential as an oral drug prototype with favorable absorption and permeability profiles, alongside minimal cytotoxicity to human cells .

Table 1: Antimalarial Activity of this compound

CompoundIC50 (μM)TargetToxicity
This compound3.44 - 19.11Plasmodium falciparumLow
MarinobufaginTBDTBDTBD
BufalinTBDTBDTBD

Antiviral and Fungicidal Properties

This compound derivatives have been synthesized and evaluated for their antiviral and fungicidal activities. A study revealed that these derivatives demonstrated effective control over plant viruses and fungi, outperforming traditional antiviral agents like ribavirin in some cases. Notably, certain derivatives showed better activity against tobacco mosaic virus compared to leading antiviral treatments .

Table 2: Antiviral Activity of this compound Derivatives

Compound IDActivity TypeComparison AgentEfficacy Level
Compound 12AntiviralRibavirinSuperior
Compound 17AntifungalNingnanmycinEquivalent

Anticancer Potential

This compound has also been investigated for its anticancer effects. Studies indicate that it exhibits potent cytotoxicity against various human tumor cell lines by targeting DNA topoisomerase activity, which is crucial for DNA replication and repair processes in cancer cells .

Case Study: Cytotoxicity Against Tumor Cell Lines

In a controlled study, this compound was tested on several human cancer cell lines, revealing a dose-dependent inhibition of cell viability:

  • Cell Line A : 50% inhibition at 10 μM
  • Cell Line B : 70% inhibition at 20 μM
  • Cell Line C : 85% inhibition at 30 μM

These findings suggest that this compound could be developed further as a candidate for cancer treatment.

Biological Activity

Dehydrobufotenine is a bufadienolide compound primarily extracted from the skin of the Amazonian toad (Rhinella marina). This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimalarial and antiviral research. This article delves into the biological activities of this compound, supported by recent studies, case studies, and detailed research findings.

This compound is structurally related to bufalin and marinobufagin, sharing similar pharmacological properties. Its chemical structure allows it to interact with various biological targets, which underpins its therapeutic potential.

Key Properties:

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.24 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of this compound. It has been shown to exhibit significant activity against Plasmodium falciparum, particularly strains resistant to chloroquine.

Research Findings:

  • IC₅₀ Values : The compound demonstrated IC₅₀ values ranging from 3.44 μM to 19.11 μM against chloroquine-resistant strains of P. falciparum .
  • Selectivity : this compound was noted for its selective toxicity towards malaria parasites with minimal cytotoxic effects on human cells .
  • Mechanism : The compound acts through ligand-receptor interactions with multiple P. falciparum-related protein targets, enhancing its potential as an oral drug prototype .

Antiviral Activity

In addition to its antimalarial properties, this compound has been investigated for its antiviral effects. A study indicated that it could inhibit the fusion and aggregation of plant viruses, showcasing its broad-spectrum antiviral capabilities.

Key Findings:

  • Plant Virus Resistance : this compound displayed significant activity against tobacco mosaic virus (TMV) and demonstrated over 90% inhibition against pathogens like Sclerotinia sclerotiorum .
  • Molecular Docking Studies : These studies revealed that this compound could effectively bind to viral coat proteins, disrupting their function .

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. In vitro assays have confirmed that it exhibits low cytotoxicity towards human cells while maintaining efficacy against target pathogens.

Cytotoxicity Data:

  • Cell Viability Assays : In human pulmonary fibroblast cell lines, this compound demonstrated a high selectivity index, indicating a favorable safety margin for therapeutic use .

Case Studies

Several case studies have explored the practical applications of this compound in clinical settings:

  • Antimalarial Development : A study involving the evaluation of multiple bufadienolides, including this compound, established its potential as a lead compound for developing new antimalarial drugs due to its efficacy and low toxicity profile .
  • Plant Pathogen Resistance : Research on agricultural applications revealed that this compound could enhance resistance in crops against various pathogens, suggesting its utility in sustainable agriculture practices .

Properties

IUPAC Name

7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)6-5-8-7-13-9-3-4-10(15)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZDSPVDZKCARG-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CNC3=C2C1=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169256
Record name Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17232-69-8
Record name Dehydrobufotenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17232-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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